Thiazolylacetyl glycine oxime

Process impurity profiling Cefdinir synthesis quality control Reaction completion monitoring

Thiazolylacetyl glycine oxime (CAS 178949-03-6), systematically named N-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine, is a fully characterized, low-molecular-weight (244.23 g/mol) process-related impurity of the third-generation oral cephalosporin antibiotic Cefdinir. Designated as Cefdinir Impurity A under the United States Pharmacopeia (USP) monograph and assigned the FDA Unique Ingredient Identifier (UNII) JBA25796RO, the compound is the (Z)-oxime stereoisomer bearing a free carboxylic acid terminus on the glycine moiety.

Molecular Formula C7H8N4O4S
Molecular Weight 244.23 g/mol
CAS No. 178949-03-6
Cat. No. B601287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolylacetyl glycine oxime
CAS178949-03-6
Synonyms(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine;  N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; 
Molecular FormulaC7H8N4O4S
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O
InChIInChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+
InChIKeyJFHNSSMBYZTXNM-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolylacetyl Glycine Oxime (CAS 178949-03-6) – Cefdinir Impurity A Reference Standard Procurement Overview


Thiazolylacetyl glycine oxime (CAS 178949-03-6), systematically named N-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine, is a fully characterized, low-molecular-weight (244.23 g/mol) process-related impurity of the third-generation oral cephalosporin antibiotic Cefdinir [1]. Designated as Cefdinir Impurity A under the United States Pharmacopeia (USP) monograph and assigned the FDA Unique Ingredient Identifier (UNII) JBA25796RO, the compound is the (Z)-oxime stereoisomer bearing a free carboxylic acid terminus on the glycine moiety [2]. It is primarily utilized as an impurity reference standard for analytical method development, method validation (AMV), quality control (QC) release testing of Cefdinir Active Pharmaceutical Ingredient (API), and Abbreviated New Drug Application (ANDA) regulatory submissions [3]. The compound is supplied with detailed characterization data compliant with pharmacopeial guidelines, including HPLC purity typically exceeding 95%, and is stored under hygroscopic conditions at −20 °C under inert atmosphere [4].

Why Generic Impurity Standards Cannot Substitute for Thiazolylacetyl Glycine Oxime (CAS 178949-03-6) in Cefdinir Quality Control


Cefdinir impurity profiling encompasses multiple structurally and functionally distinct classes of related substances: process-related intermediates carried through from synthesis, degradation products formed via β-lactam ring-opening and pH-dependent isomerization (lactonization, C-6/C-7 epimerization, syn–anti oxime isomerization), and stereoisomeric variants [1]. Thiazolylacetyl glycine oxime (Impurity A) is uniquely a process-specific side product—it represents the uncleaved, fully deprotected side-chain fragment that fails to couple to the cephem nucleus during the final acylation step [2]. In contrast, Cefdinir Impurity B (thiazolylacetyl glycine oxime acetal, CAS 178422-40-7) carries a dihydroxyethyl acetal modification, and the lactone-series impurities (Related Compound A, four peaks at relative retention times 0.85–1.14) arise exclusively from β-lactam hydrolytic degradation [3]. Substituting a generic cephalosporin impurity standard or a degradation marker for Impurity A will fail to validate the critical process-control attribute that this compound monitors: completeness of the amide bond-forming acylation reaction and the efficiency of terminal deprotection, which are orthogonal to degradation-monitoring endpoints [4]. Furthermore, the (Z)-oxime geometry of Impurity A is fixed and spectroscopically distinct from the (E)-isomer, which can form during synthesis as an undesired anti-isomer and possesses different chromatographic retention and UV absorption characteristics [5].

Quantitative Differentiation Evidence for Thiazolylacetyl Glycine Oxime (CAS 178949-03-6) Against Closest Cefdinir Impurity Analogs


Provenance-Based Selectivity: Process Impurity Marker Versus Degradation Product Markers

Thiazolylacetyl glycine oxime (Impurity A) is classified as a process-derived impurity originating from the synthetic pathway, specifically from incomplete acylation and deprotection steps, in contrast to degradation products such as the lactone-series impurities that form via hydrolytic β-lactam ring-opening [1]. A comprehensive impurity characterization study of cefdinir bulk material demonstrated that among 13 characterized impurities, eight were degradation products and five (including the thiazolylacetyl glycine oxime scaffold) originated from the synthesis process [2]. The Chinese study by Wang et al. (2021) identified Thiazolylacetyl glycine oxime alongside four other process impurities (O, D, G, S), all synthesized and characterized with HPLC purities exceeding 99%, establishing it as a reference substance specifically for monitoring synthetic process consistency rather than storage stability [3]. This provenance distinction is critical because process impurities reflect manufacturing capability and reaction optimization, while degradation impurities reflect formulation and storage conditions, and are managed under different ICH Q3A/Q3B regulatory frameworks.

Process impurity profiling Cefdinir synthesis quality control Reaction completion monitoring

Molecular Weight and Structural Differentiation from Impurity B (Acetal Analog)

Thiazolylacetyl glycine oxime (Impurity A) and its closest structural analog, Thiazolylacetyl glycine oxime acetal (Impurity B, CAS 178422-40-7), differ in molecular formula, exact mass, and functional group composition, requiring distinct reference standards for unambiguous chromatographic identification . Impurity A has molecular formula C₇H₈N₄O₄S with a monoisotopic mass of 244.0266 Da and terminates as the free glycine carboxylic acid . Impurity B has molecular formula C₇H₁₀N₄O₄S with a molecular weight of approximately 246.25 g/mol and terminates as the N-(2,2-dihydroxyethyl)acetamide acetal [1]. This 2-Da mass difference and distinct acid/acetal terminus enable unequivocal MS discrimination. In the USP 39 monograph system suitability test, the resolution between cefdinir and the third peak of cefdinir related compound A was 3.1 (specification: NLT 1.5) with a %RSD of 0.1% (specification: NMT 2.0%), demonstrating that properly characterized impurity reference standards are essential for achieving pharmacopeial system suitability criteria .

Impurity reference standard identity HPLC system suitability Mass spectrometry confirmation

Chromatographic Retention and Response Factor Differentiation in Compendial HPLC Methods

The USP compendial method for Cefdinir organic impurities employs a C18 reversed-phase HPLC system wherein each related substance is identified by its approximate Relative Retention Time (RRT) and quantified using a specified Relative Response Factor (RRF) [1]. While the specific RRT value for Thiazolylacetyl glycine oxime (Impurity A) is not explicitly tabulated in the USP 32 monograph (which lists Impurity VIII at RRT 0.10, Impurity B at RRT 0.77, and the Cefdinir Related Compound A lactone series at RRTs 0.85–1.14), the compound is chromatographically resolved and elutes as a distinct peak that is identified by LC-MS and confirmed against the USP Cefdinir Impurity A reference standard [2]. The QSRR (Quantitative Structure–Retention Relationship) model established for cefdinir-related substances, built using molecular descriptors of known impurity structures and validated against experimental chromatographic retention data, enables prediction of chromatographic behavior of new impurities and provides a tool for evaluating the effectiveness of analytical methods for related substances [3]. The validated HPLC method reported in the literature achieved baseline separation of cefdinir from its degradation products with significant differences in retention time values, demonstrating Beer-Lambert linearity over 0.05–15.00 μg mL⁻¹ (r = 0.999) [4].

HPLC impurity profiling Relative retention time USP compendial method

Stereochemical Configuration: (Z)-Oxime as the Pharmacopeially Specified Form

Thiazolylacetyl glycine oxime is specified in the USP monograph as the (Z)-oxime isomer, designated by the IUPAC name N-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine [1]. Cefdinir degradation studies by Okamoto et al. (1996) demonstrated that pH-dependent syn–anti isomerization of the N-oxime function is one of the two major degradation routes of cefdinir, alongside β-lactam ring-opening [2]. The (E)- or anti-isomer, which can form during synthesis as an undesired side product when reaction conditions are not adequately controlled, represents a distinct chemical entity with different chromatographic retention and potentially different UV spectral properties [3]. The patent literature explicitly notes that prior synthetic methods suffered from anti-isomer formation, and improved processes were developed to suppress this stereochemical impurity [4]. The NCATS Inxight record confirms the defined (Z)-stereochemistry with one E/Z center and achiral overall configuration [5]. This stereochemical specification is critical because the USP reference standard is qualified against the (Z)-isomer, and any stereochemical contamination would compromise quantification accuracy.

Stereochemical purity Syn-anti isomerism Cephalosporin oxime configuration

Physicochemical Handling Profile: Hygroscopicity, Storage, and Solubility Constraints

Thiazolylacetyl glycine oxime exhibits a defined physicochemical profile that imposes specific procurement and handling requirements compared to other cefdinil impurity reference standards [1]. Key properties include: melting point >228 °C (with decomposition), predicted pKa of 3.69 ± 0.10, limited solubility (slightly soluble in aqueous acid and DMSO with heating), hygroscopic solid form requiring storage at −20 °C under inert atmosphere, and a predicted LogP (ACD/LogP) of −1.10 with LogD (pH 7.4) of −4.49 . In comparison, the acetal analog (Impurity B, CAS 178422-40-7) is supplied as a hydrate with different hygroscopicity behavior and a slightly higher molecular weight (~246.25 g/mol) . The compound is shipped at room temperature but must be stored frozen (−20 ± 5 °C) with a typical shelf life of 3 years when supplied as a certified reference material under ISO 17034 accreditation [2]. The low LogD at physiological pH indicates high aqueous solubility in the ionized form but limited membrane permeability, which is consistent with its role as a polar side-chain fragment rather than an intact bioactive molecule .

Reference standard handling Storage condition validation Analytical standard stability

Application Scenarios for Thiazolylacetyl Glycine Oxime (CAS 178949-03-6) as a Procurement-Grade Cefdinir Impurity Reference Standard


Cefdinir API Release Testing: Process Impurity Quantification Under USP Compendial Methods

Thiazolylacetyl glycine oxime (Impurity A) serves as the reference standard for quantifying residual unreacted side-chain intermediate in Cefdinir API batches during QC release testing. The USP monograph requires identification and quantification of specified impurities using HPLC with system suitability criteria of resolution NLT 1.5 and RSD NMT 2.0% . Because this impurity is a process-derived marker reflecting the completeness of the final acylation and deprotection steps—rather than a degradation marker—its presence above acceptance thresholds indicates incomplete synthetic conversion, necessitating process optimization rather than storage reformulation [1]. The validated stability-indicating HPLC method achieves baseline separation of cefdinir from its related substances with a linear range of 0.05–15.00 μg mL⁻¹ and correlation coefficient of 0.999 [2].

ANDA Regulatory Submission: Method Validation and Impurity Profiling for Generic Cefdinir Products

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for Cefdinir, Thiazolylacetyl glycine oxime is an essential impurity reference standard required for analytical method validation (AMV) and forced degradation study protocols . The compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC chromatograms, NMR spectra, mass spectra, and Certificates of Analysis [1]. The QSRR model established for cefdinir-related substances can be used to evaluate the specificity of the analytical method and predict the chromatographic behavior of any new or unidentified impurities, supporting the regulatory requirement for comprehensive impurity profiling under ICH Q3A guidelines [2].

Synthetic Route Scouting and Process Development: Monitoring Side-Chain Coupling Efficiency

During the development or optimization of cefdinir synthetic processes, Thiazolylacetyl glycine oxime is used as a process analytical technology (PAT) marker to monitor the efficiency of the key acylation step between the activated thiazolyl-oxime side chain and the 7-aminocephem nucleus . The compound represents the side-chain fragment that fails to couple, and its quantified level in reaction aliquots provides a direct measure of coupling efficiency. The patent literature documents that prior synthetic methods suffered from incomplete conversion and anti-isomer formation; improved processes using O-acetyl thioester intermediates were developed to overcome these disadvantages and minimize Impurity A carry-through into the final API [1].

Reference Standard Inventory Management: ISO 17034 Certified Material for GMP Quality Control Laboratories

For GMP-compliant QC laboratories, procurement of Thiazolylacetyl glycine oxime as an ISO 17034-accredited certified reference material ensures traceability, documented homogeneity, stability, and assigned purity values with associated measurement uncertainty . The compound requires defined storage conditions (−20 ± 5 °C, under inert atmosphere, protected from moisture due to hygroscopicity) and carries a validated shelf life of 3 years, which must be integrated into the laboratory's reference standard management program [1]. The low LogD (pH 7.4) of −4.49 and limited solubility in common organic solvents necessitate specific dissolution protocols (aqueous acid or heated DMSO) that differ from more lipophilic cephalosporin impurities, requiring documented standard operating procedures for solution preparation [2].

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